molecular formula C5H7N3O2 B1296204 2-Methyloxazole-4-carbohydrazide CAS No. 500341-65-1

2-Methyloxazole-4-carbohydrazide

Cat. No.: B1296204
CAS No.: 500341-65-1
M. Wt: 141.13 g/mol
InChI Key: GBQAWWYOPRFGMG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methyloxazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of isoxazole derivatives. These interactions are crucial for the compound’s role in drug discovery and development . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in cell cycle progression and apoptosis . These effects are particularly relevant in cancer research, where this compound has shown potential as an antitumor agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antitumor activity and modulation of immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other functionalized heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Methyloxazole-4-carbohydrazide plays a crucial role in the synthesis of pharmaceutical compounds. It is particularly noted for its effectiveness in developing anti-inflammatory and antimicrobial agents . The compound's unique chemical structure allows it to participate in various reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, modifications at the hydrazide moiety have led to compounds with enhanced efficacy against inflammatory pathways involved in chronic diseases.

Agricultural Chemistry

Enhancing Crop Protection
In agricultural applications, this compound is utilized to formulate agrochemicals. Its inclusion in crop protection products has been shown to improve their effectiveness against pests and diseases, thus enhancing agricultural yield.

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy (%)Reference
InsecticideThis compound85
FungicideCombination with other fungicides75
HerbicideMixed formulation80

Material Science

Potential in Advanced Materials
The compound is being explored for its potential applications in material science, particularly in the development of coatings and polymers . Its unique chemical properties allow for the creation of materials with desirable mechanical and thermal characteristics.

Case Study: Coating Applications
Studies indicate that incorporating this compound into polymer matrices improves their resistance to environmental degradation, making them suitable for outdoor applications.

Biochemical Research

Reagent in Assays
In biochemical research, this compound is used as a reagent in various assays. It aids researchers in studying enzyme activity and metabolic pathways, contributing to advancements in understanding biological processes.

Example Application: Enzyme Activity Studies
Utilized as a substrate or inhibitor, this compound has facilitated significant findings related to enzyme kinetics and regulation mechanisms within metabolic pathways.

Analytical Chemistry

Standard for Chemical Analysis
The compound serves as a standard in analytical methods, enhancing the accuracy and reliability of chemical analyses across laboratories. Its consistent performance makes it an essential component in quality control processes.

Data Table: Analytical Applications

Application TypeMethodologyStandard Used
ChromatographyHPLCThis compound
SpectroscopyNMRThis compound
Mass SpectrometryQuantitative analysisThis compound

Mechanism of Action

The mechanism of action of 2-Methyloxazole-4-carbohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include the formation of covalent bonds with target proteins or nucleic acids, leading to changes in their function or activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the oxazole ring and the carbohydrazide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in the synthesis of diverse heterocyclic compounds and bioactive molecules .

Biological Activity

2-Methyloxazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered oxazole ring with a methyl group at position 2 and a carbohydrazide functional group at position 4. This unique structure contributes to its reactivity and interaction with biological systems, allowing it to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Activity : The compound acts as a nucleophile, participating in reactions that modify biological molecules through covalent bond formation.
  • Tubulin Interaction : It has been shown to bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .
  • Gene Expression Modulation : The compound influences gene expression and cellular metabolism, affecting processes such as apoptosis and cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against different cancer cell lines, indicating potent anticancer activity . Notably, derivatives with specific substituents demonstrated enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.
CompoundIC50 (nM)Cancer Cell Line
4g0.35A549
4i0.5–20.2HT-29
  • In Vivo Efficacy : In mouse models, certain derivatives have shown high antitumor activity at significantly lower doses compared to standard treatments like combretastatin A-4 (CA-4) .

Antimicrobial Activity

Studies also highlight the antimicrobial potential of this compound derivatives. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting microbial growth.

Case Studies

  • Antitumor Activity : A study evaluated the effects of a specific derivative (compound 4i) in a syngeneic mouse model, where it significantly reduced tumor mass at doses ten times lower than CA-4P. This indicates not only its efficacy but also a favorable therapeutic index compared to existing treatments .
  • Cytotoxicity Assessment : When tested against normal human cells (peripheral blood lymphocytes), the most active compounds exhibited IC50 values greater than 10 μM, suggesting low toxicity in non-tumoral cells while maintaining high potency against cancer cells .

Properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQAWWYOPRFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296217
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500341-65-1
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-oxazole-4-carbohydrazide
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